molecular formula C20H32BrNO4 B8817010 Ipratropium bromide hydrate

Ipratropium bromide hydrate

Número de catálogo: B8817010
Peso molecular: 430.4 g/mol
Clave InChI: KEWHKYJURDBRMN-XFQAGIBXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ipratropium bromide hydrate is the monohydrate form of ipratropium bromide. An anticholinergic drug, ipratropium bromide blocks the muscarinic cholinergic receptors in the smooth muscles of the bronchi in the lungs. This opens the bronchi, so providing relief in chronic obstructive pulmonary disease and acute asthma. It has a role as a muscarinic antagonist and a bronchodilator agent. It contains an ipratropium bromide.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Ipratropium bromide acts as a muscarinic antagonist , inhibiting acetylcholine's action on bronchial smooth muscle, leading to bronchodilation. Its mechanism involves blocking muscarinic receptors, reducing cyclic guanosine monophosphate levels, and consequently decreasing smooth muscle contraction in the lungs .

Key Pharmacokinetics

Parameter Value
Absorption Poor systemic absorption; primarily local action in lungs
Onset of Action Approximately 15 minutes
Peak Plasma Concentration 1-2 hours after inhalation
Duration of Action 2-6 hours (varies with formulation)
Elimination Half-Life Approximately 2 hours

Clinical Applications

Ipratropium bromide hydrate is approved for various medical conditions:

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Used for maintenance therapy to alleviate bronchospasm associated with COPD, including chronic bronchitis and emphysema. Studies show significant improvements in pulmonary function within 15 minutes of administration .
  • Asthma Management :
    • Often combined with short-acting beta-agonists for managing acute asthma exacerbations. Research indicates that the combination therapy yields better outcomes than either agent alone .
  • Rhinorrhea Relief :
    • Ipratropium nasal spray is FDA-approved for treating rhinorrhea associated with the common cold and allergic rhinitis. It reduces nasal secretions but does not alleviate nasal congestion or sneezing .
  • Excess Salivation :
    • Inhaled ipratropium is utilized to manage excess saliva in patients unable to clear secretions effectively, providing symptomatic relief during respiratory distress .

Study on COPD Patients

A study involving COPD patients demonstrated that ipratropium significantly improved forced expiratory volume in one second (FEV1) by 24-25% from baseline after administration via metered-dose inhaler . The combination of ipratropium and albuterol was found to be more effective than either drug alone.

Asthma Exacerbation Study

In a double-blind study assessing various combinations of ipratropium and metaproterenol, results showed that the combination provided a significantly greater and longer-lasting bronchodilator effect compared to either agent alone (p < 0.05) . This highlights the importance of combination therapy in acute management scenarios.

Propiedades

Fórmula molecular

C20H32BrNO4

Peso molecular

430.4 g/mol

Nombre IUPAC

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate

InChI

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;

Clave InChI

KEWHKYJURDBRMN-XFQAGIBXSA-M

SMILES isomérico

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

SMILES canónico

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipratropium bromide hydrate
Reactant of Route 2
Ipratropium bromide hydrate
Reactant of Route 3
Ipratropium bromide hydrate
Reactant of Route 4
Ipratropium bromide hydrate
Reactant of Route 5
Reactant of Route 5
Ipratropium bromide hydrate
Reactant of Route 6
Ipratropium bromide hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.